molecular formula C16H15ClO2 B8259321 Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- CAS No. 1242015-24-2

Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]-

Cat. No.: B8259321
CAS No.: 1242015-24-2
M. Wt: 274.74 g/mol
InChI Key: LWUAMKFFIKVYHB-UHFFFAOYSA-N
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Description

Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- (CAS: 1242015-24-2) is a halogenated aromatic ketone with the molecular formula C₁₆H₁₅ClO₂ and an average molecular mass of 274.744 g/mol . Its structure features a central acetophenone moiety substituted with a 5-chloro group and a 2,4-dimethylphenoxy group at the ortho position of the phenyl ring. This compound is part of a broader class of hydroxyacetophenones, which are characterized by their ketone functional group and aromatic substitution patterns.

Properties

IUPAC Name

1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-10-4-6-15(11(2)8-10)19-16-7-5-13(17)9-14(16)12(3)18/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUAMKFFIKVYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227557
Record name 1-[5-Chloro-2-(2,4-dimethylphenoxy)phenyl]ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242015-24-2
Record name 1-[5-Chloro-2-(2,4-dimethylphenoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242015-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-Chloro-2-(2,4-dimethylphenoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- typically involves the reaction of 5-chloro-2-(2,4-dimethylphenoxy)phenyl magnesium bromide with ethanone. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then quenched with water and extracted to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds related to ethanone derivatives exhibit significant anticonvulsant properties. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested for their anticonvulsant activity. These studies showed that certain derivatives demonstrated efficacy in animal models of epilepsy, particularly in maximal electroshock and pentylenetetrazole-induced seizure models. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influenced anticonvulsant activity, suggesting a promising avenue for developing new antiepileptic drugs based on ethanone derivatives .

Antibacterial and Antifungal Properties

Ethanone derivatives have also been evaluated for their antibacterial and antifungal activities. For example, benzotriazole derivatives synthesized through diazonium coupling reactions exhibited moderate to good antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of halogen substituents in the aromatic rings was found to enhance the antibacterial potency of these compounds . This suggests that ethanone derivatives could be further explored as potential candidates in the development of new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of ethanone derivatives are another area of interest. A study highlighted the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which were identified as potent antioxidants. These compounds demonstrated significant free radical scavenging abilities, indicating their potential use in preventing oxidative stress-related diseases . The antioxidant activity is crucial for developing therapeutic agents aimed at combating conditions associated with oxidative damage.

Synthesis and Characterization

The synthesis of ethanone derivatives typically involves acylation reactions followed by various coupling methods to introduce functional groups that enhance biological activity. For example, the synthesis of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles was achieved through cyclization reactions using phosphorous oxychloride under specific conditions . Characterization techniques such as NMR spectroscopy and HPLC are employed to confirm the structure and purity of synthesized compounds.

Case Studies and Research Findings

Several case studies have documented the biological activities of ethanone derivatives:

  • Anticonvulsant Activity Study : A series of compounds were tested for their efficacy against seizures induced by electrical stimulation in animal models. The results indicated that certain structural modifications led to enhanced anticonvulsant effects .
  • Antibacterial Activity Study : In vitro tests demonstrated that specific ethanone derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .
  • Antioxidant Activity Research : Compounds derived from ethanone were evaluated for their ability to scavenge free radicals, showing promise as therapeutic agents in oxidative stress conditions .

Mechanism of Action

The mechanism of action of Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- involves its interaction with specific molecular targets. The chloro and dimethylphenoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Substituents Melting Point (°C) Key Synthesis Method(s) Reference(s)
1-[5-Chloro-2-(2,4-dimethylphenoxy)phenyl]ethanone (1242015-24-2) C₁₆H₁₅ClO₂ 5-Cl, 2-(2,4-dimethylphenoxy) Not reported Friedel-Crafts acylation (hypothesized)
1-[5-Chloro-2-hydroxy-4-methoxyphenyl]ethanone (116265-99-7) C₉H₉ClO₃ 5-Cl, 2-OH, 4-OCH₃ Not reported Sandmeyer reaction (diazotization + Cl substitution)
1-(2-Chloro-4-hydroxy-3,5-dimethoxyphenyl)ethanone (94649-70-4) C₉H₉ClO₃ 2-Cl, 4-OH, 3,5-OCH₃ 93–94 Chlorination of 4-hydroxy-3,5-dimethoxyacetophenone
1-[5-(4-Chlorophenoxy)-2-hydroxyphenyl]ethanone (hypothetical) C₁₄H₁₁ClO₃ 5-(4-Cl-phenoxy), 2-OH Not reported Correction of a reported synthesis error
1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone (177211-26-6) C₉H₈ClFO 4-Cl, 2-F, 5-CH₃ Not reported Not detailed

Key Differences in Properties and Reactivity

Halogen Variants: Fluorine substitution (as in 177211-26-6) increases electronegativity and may enhance stability against hydrolysis compared to chlorine analogues .

Synthetic Challenges: The target compound’s synthesis likely involves Friedel-Crafts acylation, similar to 1-(2-chloro-6-hydroxy-4-methoxyphenyl)ethanone (112954-19-5), which uses AlCl₃ catalysis . In contrast, Sandmeyer reactions are employed for introducing chlorine in compounds like 116265-99-7, highlighting divergent synthetic pathways based on substituent positioning .

Physicochemical Properties: Melting points vary significantly: For example, 1-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)ethanone melts at 93–94°C, while methoxy-free analogues (e.g., 1-[5-chloro-2-hydroxyphenyl]ethanone) have lower melting points (~97–98°C) . The molecular mass of the target compound (274.744 g/mol) is higher than simpler analogues (e.g., ~200 g/mol for C₉H₉ClO₃ derivatives), reflecting its larger substituent groups .

Biological Activity

Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's antibacterial, cytotoxic, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H15ClO2
  • Molecular Weight : 274.74 g/mol
  • Chemical Structure : The compound features a chloro-substituted phenyl group and a dimethylphenoxy moiety, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that compound 1 exhibits significant antibacterial properties against various bacterial strains. The compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, demonstrating comparable efficacy to some clinically used antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Enterococcus faecalis16 µg/mL
Escherichia coli64 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways, which is common among phenolic compounds .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of compound 1 on various cancer cell lines. The results indicate that it possesses moderate cytotoxicity, particularly against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 Value (µM)
MCF-715
A54920
HeLa25

The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be influenced by its structural components. The presence of the chloro group at the 5-position on the phenyl ring enhances its antibacterial potency. Similarly, modifications in the dimethylphenoxy moiety can significantly alter its cytotoxic profile.

Key Findings from SAR Studies:

  • Chloro Substitution : Enhances antibacterial activity.
  • Dimethyl Groups : Increase lipophilicity, aiding in cell membrane penetration.
  • Phenoxy Moiety : Essential for maintaining biological activity; alterations can lead to diminished effects.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that compound 1 effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating chronic infections where biofilm formation is a concern .
  • Cytotoxicity Against Cancer Cells : Another investigation highlighted that compound 1 induced apoptosis in MCF-7 cells through the activation of caspase pathways, indicating its potential as an anticancer agent .

Q & A

Q. What spectroscopic techniques are recommended for characterizing the structural and electronic properties of this compound?

To confirm the molecular structure, employ a combination of nuclear magnetic resonance (NMR) (¹H/¹³C), infrared (IR) spectroscopy , and mass spectrometry (MS) . For example:

  • NMR : Assign aromatic proton signals in the δ 6.5–8.0 ppm range to confirm substitution patterns on the phenyl rings .
  • IR : Identify carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ and phenolic ether (C-O-C) bands around 1250 cm⁻¹ .
  • MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (M⁺) and isotopic patterns consistent with chlorine substituents .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

While direct toxicity data for this compound is unavailable, adopt precautions from structurally similar chlorinated ethanones:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Work in a fume hood to mitigate inhalation risks, as chlorinated aromatic compounds often exhibit respiratory toxicity .
  • Waste Disposal : Follow hazardous waste guidelines for halogenated organics (e.g., UN1224 classification for ketones) .

Q. How can researchers validate synthetic purity during multi-step synthesis?

Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor reaction intermediates. For purification:

  • Column Chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) based on polarity differences .
  • Recrystallization : Test solvents like ethanol or dichloromethane for crystal formation, referencing solubility data for similar ethanones (e.g., 10% solubility in CCl₄) .

Advanced Research Questions

Q. How can computational modeling predict bioactivity against microbial targets?

Leverage molecular docking and density functional theory (DFT) :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes like DNA gyrase (PDB: 3U2D) or dihydrofolate reductase (DHFR) (PDB: 2W9S), as demonstrated for analogous ethanones .
  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict electron distribution and reactive sites .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Software Tools : Apply SHELXL for small-molecule refinement, using least-squares minimization to adjust bond lengths and angles .
  • Validation Metrics : Cross-check with R-factor values (<5%) and CCDC databases to identify outliers in torsion angles or thermal displacement parameters .

Q. How can researchers optimize reaction conditions to minimize byproduct formation?

  • Design of Experiments (DoE) : Use a factorial design to test variables (e.g., temperature, catalyst loading) in Friedel-Crafts acylation or Ullmann coupling reactions .
  • Kinetic Monitoring : Employ in-situ IR spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What methodologies are effective for analyzing environmental degradation pathways?

  • LC-MS/MS : Quantify degradation products in simulated environmental matrices (e.g., soil/water systems) .
  • Isotopic Labeling : Introduce ¹³C or ²H labels at the carbonyl group to trace metabolic or photolytic breakdown .

Methodological Notes

  • Data Cross-Validation : Combine spectroscopic, computational, and crystallographic data to address discrepancies (e.g., conflicting NMR shifts vs. X-ray coordinates) .
  • Bioactivity Assays : Design in vitro antimicrobial assays using microdilution techniques (MIC/MBC) against Staphylococcus aureus or Escherichia coli, referencing inhibitory mechanisms of related ethanones .

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